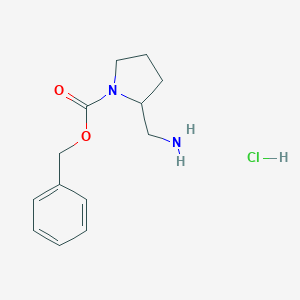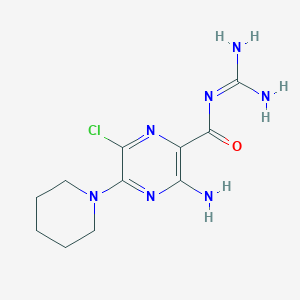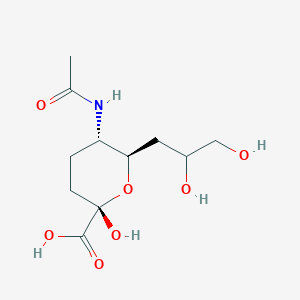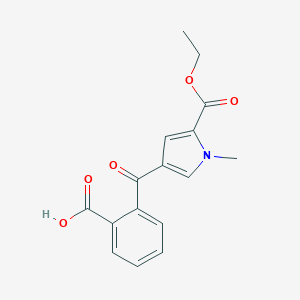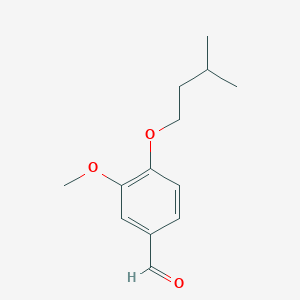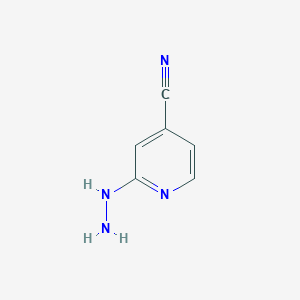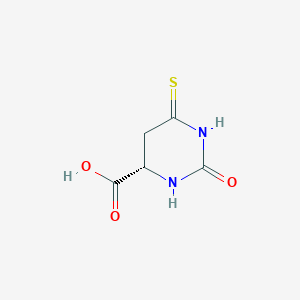
6-Thiodihydroorotate
Übersicht
Beschreibung
6-Thiodihydroorotate is a sulfur-containing analog of dihydroorotate, a key intermediate in the biosynthesis of pyrimidine nucleotides. This compound is of significant interest due to its potential biological activities and its role as an inhibitor of dihydroorotase, an enzyme involved in pyrimidine metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiodihydroorotate typically involves the cyclization of N-carbamoyl L-aspartate in the presence of sulfur. The reaction conditions often include the use of zinc metalloenzymes, which facilitate the reversible interconversion of carbamoyl aspartate and dihydroorotate . The thio analog is synthesized by substituting the oxygen atom in dihydroorotate with a sulfur atom.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar enzymatic processes. The use of bioreactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Thiodihydroorotate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydroorotate.
Substitution: The sulfur atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroorotate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Thiodihydroorotate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study sulfur-containing heterocycles and their reactivity.
Biology: The compound serves as an inhibitor of dihydroorotase, making it valuable in studying pyrimidine metabolism.
Industry: It is used in the synthesis of various sulfur-containing pharmaceuticals and agrochemicals.
Wirkmechanismus
6-Thiodihydroorotate exerts its effects primarily by inhibiting dihydroorotase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The sulfur atom in this compound interacts with the active site of dihydroorotase, preventing the enzyme from catalyzing the conversion of carbamoyl aspartate to dihydroorotate. This inhibition leads to a decrease in pyrimidine nucleotide levels, affecting DNA and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Dihydroorotate: The oxygen analog of 6-Thiodihydroorotate, involved in the same metabolic pathway.
2-Oxo-1,2,3,6-tetrahydropyrimidine-4,6-dicarboxylate: Another inhibitor of dihydroorotase with a different structure but similar inhibitory effects.
Uniqueness: this compound is unique due to the presence of a sulfur atom, which imparts distinct chemical and biological properties. Its ability to inhibit dihydroorotase more effectively than its oxygen analog makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4S)-2-oxo-6-sulfanylidene-1,3-diazinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPKKZJGHVFOI-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)NC1=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152124 | |
| Record name | 6-Thiodihydroorotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118438-67-8 | |
| Record name | 6-Thiodihydroorotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118438678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Thiodihydroorotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Thiodihydroorotate inhibit dihydroorotase, and what are the downstream effects of this inhibition?
A1: this compound acts as a potent competitive inhibitor of dihydroorotase, an enzyme crucial for de novo pyrimidine biosynthesis. This pathway is responsible for producing pyrimidine nucleotides, essential building blocks for DNA and RNA.
Q2: How does the structure of this compound relate to its activity as a dihydroorotase inhibitor?
A2: The structure of this compound closely resembles that of dihydroorotate, the natural substrate of dihydroorotase. This structural similarity allows this compound to effectively compete with dihydroorotate for binding to the enzyme's active site. []
- Christopherson, R. I., & Jones, M. E. (1980). Mercaptan and dicarboxylate inhibitors of hamster dihydroorotase. The Journal of Biological Chemistry, 255(1), 3358–3370.
- Rathod, P. K., & Reyes, P. (1996). Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum. The Journal of Biological Chemistry, 271(31), 18504–18508.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


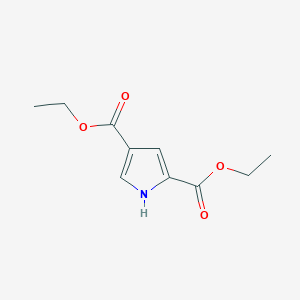
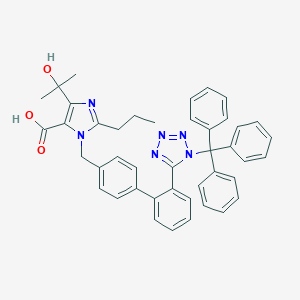



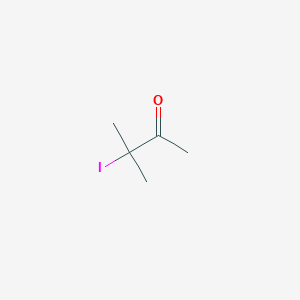
![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)
